![molecular formula C10H8Cl2N4S B14000949 2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline CAS No. 33174-98-0](/img/structure/B14000949.png)
2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various bioactive molecules
Métodos De Preparación
The synthesis of 2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichloroaniline with thioamides under specific conditions to form the thiazole ring . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves interactions with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its activity . Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar compounds include other thiazole derivatives like sulfathiazole and ritonavir. Compared to these, 2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline may exhibit unique properties due to the presence of the dichloro and imino groups, which can influence its reactivity and biological activity .
Propiedades
Número CAS |
33174-98-0 |
|---|---|
Fórmula molecular |
C10H8Cl2N4S |
Peso molecular |
287.17 g/mol |
Nombre IUPAC |
5-[(2,4-dichlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8Cl2N4S/c1-5-9(17-10(13)14-5)16-15-8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H2,13,14) |
Clave InChI |
MYBGVGFLMIRUBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)N=NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


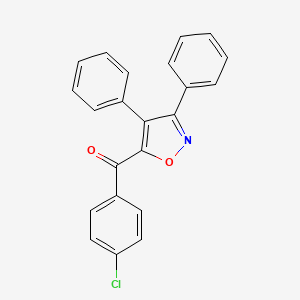
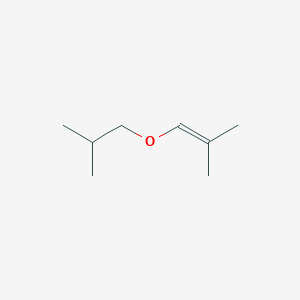
![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

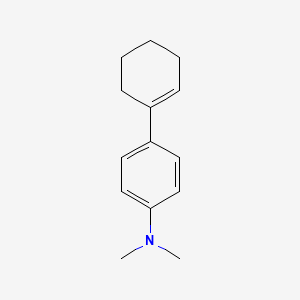
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

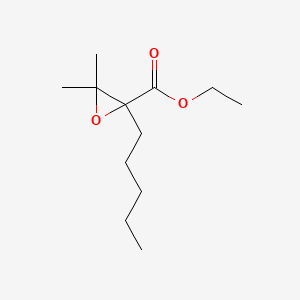
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
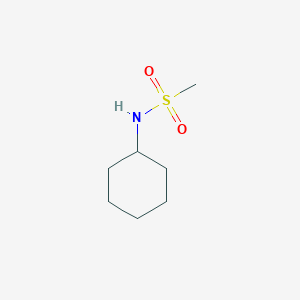
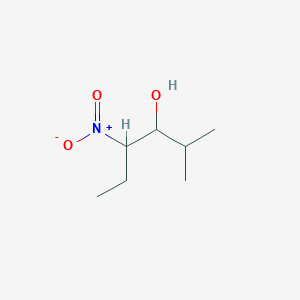
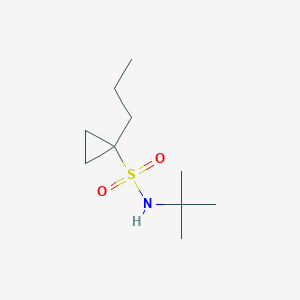
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

